

Comparative ^{13}C NMR Spectral Analysis of 1-(3-Bromophenyl)cyclopropanecarbonitrile and Related Compounds

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Compound of Interest

Compound Name: 1-(3-Bromophenyl)cyclopropanecarbonitrile

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This guide provides a comparative analysis of the predicted ^{13}C Nuclear Magnetic Resonance (NMR) spectrum of **1-(3-Bromophenyl)cyclopropanecarbonitrile** against experimentally determined spectra of structurally related compounds. Due to the absence of published experimental data for the target compound, this analysis is based on established chemical shift principles and data from analogous structures.

Predicted ^{13}C NMR Chemical Shifts for 1-(3-Bromophenyl)cyclopropanecarbonitrile

The ^{13}C NMR spectrum of **1-(3-Bromophenyl)cyclopropanecarbonitrile** is predicted to exhibit distinct signals corresponding to the carbon atoms of the bromophenyl ring, the cyclopropane ring, and the nitrile group. The predicted chemical shifts are based on the known effects of substituents on aromatic and aliphatic systems.

Table 1: Predicted ^{13}C NMR Chemical Shifts for **1-(3-Bromophenyl)cyclopropanecarbonitrile**

Carbon Atom	Predicted Chemical Shift (δ , ppm)	Rationale
C1' (ipso-C attached to cyclopropane)	~140-145	Aromatic quaternary carbon, deshielded by the cyclopropane and bromo-substituent effects.
C2'	~130-135	Aromatic CH ortho to the cyclopropane group.
C3' (ipso-C attached to Br)	~122-125	Aromatic quaternary carbon directly attached to bromine, experiencing a shielding effect.
C4'	~130-135	Aromatic CH para to the cyclopropane group.
C5'	~125-130	Aromatic CH ortho to the bromine atom.
C6'	~128-133	Aromatic CH meta to the bromine atom.
C1 (Quaternary cyclopropane)	~20-25	Quaternary carbon of the cyclopropane ring, deshielded by the phenyl ring and nitrile group.
C2/C3 (CH ₂ of cyclopropane)	~15-20	Methylene carbons of the cyclopropane ring.
CN (Nitrile)	~118-122	Nitrile carbon, typically found in this region.

Comparative Analysis with Structurally Related Compounds

To substantiate the predicted chemical shifts, a comparison with experimentally determined ¹³C NMR data for related molecules is presented below. These compounds share key

structural motifs with **1-(3-Bromophenyl)cyclopropanecarbonitrile**, namely the bromophenyl group, the cyclopropane ring, and the carbonitrile moiety.

Table 2: Comparison of ^{13}C NMR Chemical Shifts (δ , ppm) of **1-(3-Bromophenyl)cyclopropanecarbonitrile** with Related Compounds

Compound	Aromatic C-Br	Other Aromatic C	Cyclopropane C (Quaternary)	Cyclopropane C (CH ₂)	Nitrile C
1-(3-Bromophenyl)cyclopropanecarbonitrile (Predicted)	~122-125	~125-145	~20-25	~15-20	~118-122
p-Bromophenyl butyl ether	114.1	132.3, 116.3, 158.2	-	-	-
1-(4-Bromophenyl)ethanol	121.5	144.9, 127.1, 120.4	-	-	-
Cyclopropanecarbonitrile	-	-	1.3	10.9	121.3
Cyclopropane [1]	-	-	-	-2.7	-

The data from p-bromophenyl butyl ether and 1-(4-bromophenyl)ethanol provide a reference for the chemical shifts of a carbon atom bearing a bromine atom in a phenyl ring.[2][3] The values for cyclopropanecarbonitrile offer a baseline for the chemical shifts of the carbons in the cyclopropane ring and the nitrile group.[4] The highly shielded nature of the unsubstituted cyclopropane ring carbons is also noted for comparison.[1]

Experimental Protocol for ^{13}C NMR Spectroscopy

The following is a standard protocol for acquiring a ^{13}C NMR spectrum, suitable for the characterization of **1-(3-Bromophenyl)cyclopropanecarbonitrile**.

1. Sample Preparation:

- Dissolve 10-50 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).
- Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

- The experiment should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Tune and match the ^{13}C probe.
- Shim the magnetic field to achieve optimal resolution.

3. Acquisition Parameters:

- Experiment: Standard proton-decoupled ^{13}C NMR experiment (e.g., zgpg30 on Bruker instruments).
- Spectral Width: Approximately 240 ppm (e.g., -20 to 220 ppm).
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds (a longer delay may be necessary for quaternary carbons).
- Number of Scans: 1024 to 4096 scans, depending on the sample concentration.
- Temperature: 298 K.

4. Data Processing:

- Apply an exponential window function (line broadening of 1-2 Hz).

- Perform a Fourier transform.
- Phase the spectrum manually.
- Calibrate the spectrum by setting the TMS signal to 0.00 ppm or the solvent residual peak to its known chemical shift.

Visualization of Molecular Structure and Key Correlations

The following diagram illustrates the structure of **1-(3-Bromophenyl)cyclopropanecarbonitrile** and highlights the different carbon environments that would be observed in a ^{13}C NMR spectrum.

Caption: Structure of **1-(3-Bromophenyl)cyclopropanecarbonitrile** with key carbon environments.

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